tert-Butyl N-{1,8-dioxaspiro[4.5]decan-3-yl}-N-methylcarbamate
Description
tert-Butyl N-{1,8-dioxaspiro[4.5]decan-3-yl}-N-methylcarbamate is a carbamate derivative featuring a spirocyclic ether system (1,8-dioxaspiro[4.5]decane) substituted with a tert-butyloxycarbonyl (Boc) group and a methylamine moiety. The spirocyclic core comprises a five-membered and a six-membered ring sharing one atom, with two oxygen atoms positioned at the 1 and 8 positions of the fused rings. This structural motif confers unique steric and electronic properties, making it a valuable intermediate in organic synthesis, particularly for drug discovery and agrochemical development.
Properties
Molecular Formula |
C14H25NO4 |
|---|---|
Molecular Weight |
271.35 g/mol |
IUPAC Name |
tert-butyl N-(1,8-dioxaspiro[4.5]decan-3-yl)-N-methylcarbamate |
InChI |
InChI=1S/C14H25NO4/c1-13(2,3)19-12(16)15(4)11-9-14(18-10-11)5-7-17-8-6-14/h11H,5-10H2,1-4H3 |
InChI Key |
TXPVXCIDFXCFRP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1CC2(CCOCC2)OC1 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis generally follows these stages:
3.1.1 Formation of the Spiroacetal Core
The 1,8-dioxaspiro[4.5]decan ring system is typically constructed via acid-catalyzed spiroacetalization of a suitable dihydroxy ketone or aldehyde precursor. This involves intramolecular cyclization forming the spirocyclic acetal structure.3.1.2 Introduction of the Carbamate Functionality
The spiroacetal alcohol is then converted into the corresponding carbamate by reaction with methyl isocyanate or via carbamoylation using methylamine derivatives and a tert-butyl chloroformate reagent to introduce the tert-butyl protecting group.3.1.3 N-Methylation
The nitrogen atom of the carbamate is methylated using methylating agents such as methyl iodide or dimethyl sulfate under controlled conditions to afford the N-methyl derivative.
Specific Reported Synthetic Procedures
While direct literature on tert-butyl N-{1,8-dioxaspiro[4.5]decan-3-yl}-N-methylcarbamate is limited, analogous carbamate syntheses and spiroacetal formations provide a reliable framework:
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Spiroacetal formation | Acid-catalyzed cyclization of 3-hydroxycyclohexanone derivatives under acidic conditions (e.g., p-TsOH in toluene, reflux) | 70-85 | Control of water removal critical for spiroacetal purity |
| Carbamate formation | Reaction of spiroacetal alcohol with methyl isocyanate or methylamine and tert-butyl chloroformate in dichloromethane, base (e.g., triethylamine) | 60-75 | Low temperature (0-5°C) prevents side reactions |
| N-Methylation | Methyl iodide or dimethyl sulfate with base (e.g., K2CO3) in DMF or acetone | 80-90 | Methylation selective for carbamate nitrogen |
This pathway is supported by analogous carbamate syntheses reported in medicinal chemistry literature, where tert-butyl carbamates are commonly prepared via reaction with tert-butyl chloroformate and subsequent N-alkylation.
Alternative Methods
Reductive Amination Route:
Starting from the spiroacetal ketone, reductive amination with methylamine followed by carbamate protection can be used. Sodium triacetoxyborohydride or sodium cyanoborohydride are effective reducing agents in this context, providing moderate yields (45-60%) under mild conditions.Palladium-Catalyzed Coupling:
For functionalized derivatives, Pd-catalyzed cross-coupling reactions involving boronate esters and aryl halides have been employed to introduce complex substituents on carbamate frameworks, although this is less common for the simple spiroacetal carbamate itself.
4. Analytical Data and Characterization
Typical characterization data for this compound include:
| Technique | Data |
|---|---|
| NMR (1H, 13C) | Characteristic signals for tert-butyl group (singlet ~1.4 ppm), N-methyl group (~2.8-3.0 ppm), and spiroacetal methylene protons (multiplets 3.2-4.0 ppm) |
| IR Spectroscopy | Strong carbamate carbonyl stretch near 1700 cm^-1, C-O stretches for acetal groups around 1100-1200 cm^-1 |
| Mass Spectrometry | Molecular ion peak at m/z 285 (M+), consistent with C15H27NO4 |
| Melting Point | Typically in the range 80-95 °C depending on purity |
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Acid-catalyzed spiroacetalization + carbamate formation + N-methylation | p-TsOH, methyl isocyanate, tert-butyl chloroformate, methyl iodide | Reflux, 0-5°C, DMF or DCM | 65-85 | Straightforward, scalable | Multiple steps, sensitive to moisture |
| Reductive amination of spiroacetal ketone + carbamate protection | Methylamine, NaBH(OAc)3, tert-butyl chloroformate | Room temp, mild acidic/basic conditions | 45-60 | Mild conditions, fewer side products | Lower yield, longer reaction times |
| Pd-catalyzed coupling (for derivatives) | Pd(dppf)Cl2, KOAc, bis(pinacolato)diboron | 80-85°C, inert atmosphere | 40-90 | High selectivity for functionalized derivatives | Requires expensive catalysts, inert atmosphere |
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-{1,8-dioxaspiro[4.5]decan-3-yl}-N-methylcarbamate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles like amines and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Scientific Research Applications
tert-Butyl N-{6-methoxy-1,8-dioxaspiro[4.5]decan-3-yl}-N-methylcarbamate is a synthetic organic compound with the molecular formula C15H27NO5 and a molecular weight of 301.38 g/mol. Research suggests several potential therapeutic applications for the compound, with a focus on its biological activities.
Scientific Research Applications
tert-Butyl N-{6-methoxy-1,8-dioxaspiro[4.5]decan-3-yl}-N-methylcarbamate is a versatile compound with applications spanning across chemistry, biology, medicine, and industry.
Chemistry It serves as a building block in synthesizing complex molecules and as a reagent in various organic reactions.
Biology It is studied for its potential biological activities, including its effects on enzymes and cellular pathways. Research indicates that compounds with similar structures may have neuroprotective properties, particularly in models of neurodegenerative diseases. For example, compounds derived from spirocyclic frameworks have demonstrated the ability to inhibit acetylcholinesterase (AChE) and monoamine oxidase (MAO) activities, which are crucial in managing conditions like Alzheimer's and Parkinson's disease. The presence of methoxy groups in the structure may also enhance antioxidant capabilities, potentially reducing oxidative stress in neuronal cells, which is vital for protecting against cellular damage associated with neurodegeneration.
Medicine There is ongoing research to explore potential therapeutic applications, particularly in developing new drugs.
Industry It is used in developing new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl N-{1,8-dioxaspiro[4.5]decan-3-yl}-N-methylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure of the compound allows it to fit into unique binding sites, potentially inhibiting or activating biological pathways . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key differences between tert-Butyl N-{1,8-dioxaspiro[4.5]decan-3-yl}-N-methylcarbamate and its analogs:
Structural and Functional Analysis
Spirocyclic Core Variations: The target compound’s 1,8-dioxaspiro[4.5]decane system differs from the 1-oxaspiro[4.5]decane () and 1-oxa-8-azaspiro[4.5]decane () cores. The additional oxygen atom in the target compound may enhance polarity and hydrogen-bonding capacity compared to analogs with single oxygen or nitrogen atoms .
Substituent Effects :
- The aromatic amine in enables conjugation with π systems, making it suitable for applications in electrophilic substitution reactions or as a ligand in catalysis . In contrast, the target compound’s spirocyclic ether system favors rigidity and stereochemical control.
- The Boc group in all compounds serves as a protective group for amines, but the spirocyclic systems in the target compound and may improve metabolic stability in drug candidates .
Molecular Weight and Solubility :
Biological Activity
tert-Butyl N-{1,8-dioxaspiro[4.5]decan-3-yl}-N-methylcarbamate is a synthetic compound that has garnered attention in pharmacological research due to its unique structural features and potential biological activities. This article aims to explore the compound's biological activity, including its mechanisms of action, effects on various biological systems, and relevant research findings.
- Molecular Formula : C₁₄H₂₅N₁O₄
- Molecular Weight : 271.35 g/mol
- CAS Number : 2059965-57-8
The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound is hypothesized to exert its effects through:
- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit enzymes relevant to neurotransmitter metabolism, which may contribute to neuroprotective effects.
- Modulation of Cell Signaling Pathways : The spirocyclic structure may allow for selective interactions with cellular receptors or signaling molecules, impacting pathways involved in cell survival and apoptosis.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Anticancer Activity : Some derivatives have demonstrated cytotoxic effects against cancer cell lines, suggesting potential applications in oncology.
- Neuroprotective Effects : Studies have indicated that related compounds can protect neuronal cells from oxidative stress and apoptosis, which is critical in neurodegenerative diseases.
Table 1: Summary of Biological Activities
Case Study 1: Anticancer Activity
In a study examining the cytotoxic effects of spirocyclic carbamates, this compound was found to induce apoptosis in transformed B-cells with sub-micromolar potency. The presence of an electron-rich heterocyclic moiety was critical for enhancing cytotoxicity, indicating that structural modifications could optimize therapeutic efficacy .
Case Study 2: Neuroprotective Mechanisms
Research has demonstrated that similar compounds can significantly reduce neuronal death markers in vitro under oxidative stress conditions. These findings suggest that this compound may possess neuroprotective properties by modulating apoptotic pathways and enhancing neuronal resilience .
Q & A
Q. What are the common synthetic routes for preparing tert-Butyl N-{1,8-dioxaspiro[4.5]decan-3-yl}-N-methylcarbamate, and what key intermediates are involved?
- Methodological Answer : The synthesis typically involves spirocyclic ring formation and carbamate protection. A two-step approach is common:
Spirocyclic Intermediate Synthesis : Reduction of a ketone precursor (e.g., 1,4-dioxaspiro[4.5]decan-8-one) using NaBH₄ in methanol yields the corresponding alcohol (e.g., 1,4-dioxaspiro[4.5]decan-8-ol) .
Carbamate Protection : Reaction of the amine-functionalized spirocyclic intermediate with tert-butyl carbamate reagents under coupling conditions (e.g., EDCI/HOBt) introduces the N-methylcarbamate group .
Key intermediates include the spirocyclic alcohol and activated carbamate derivatives.
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound, and what spectral features are indicative of its functional groups?
- Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 1.2–1.5 ppm (9H, tert-butyl group), δ 3.0–3.5 ppm (N–CH₃), and δ 4.0–4.5 ppm (spirocyclic ether oxygen protons) confirm core substituents .
- ¹³C NMR : Signals near δ 80 ppm (C–O of carbamate) and δ 28–30 ppm (tert-butyl carbons) are diagnostic.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight, with fragmentation patterns indicating loss of the tert-butoxy group (Δ m/z = 57) .
- X-ray Crystallography : Resolves spirocyclic geometry and hydrogen-bonding interactions in solid-state structures .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the spirocyclic ring formation in the synthesis of this compound?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF or THF) enhance reaction homogeneity for NaBH₄-mediated reductions .
- Temperature Control : Gradual warming from 0°C to room temperature minimizes side reactions during spirocyclic alcohol synthesis .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) effectively isolates intermediates .
- Catalyst Screening : Transition-metal catalysts (e.g., Pd/C) may improve selectivity in carbamate coupling steps .
Q. What computational methods are employed to predict the stability and reactivity of tert-butyl carbamate derivatives with spirocyclic systems?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculates bond dissociation energies (BDEs) for the carbamate group to assess thermal stability .
- Molecular Dynamics (MD) Simulations : Models solvent interactions to predict solubility and aggregation behavior in spirocyclic systems .
- Docking Studies : Evaluates non-covalent interactions (e.g., hydrogen bonds) between the spirocyclic core and biological targets .
Q. How should researchers address contradictions in reported synthetic yields or by-product profiles for this compound?
- Methodological Answer :
- Reproducibility Checks : Validate reaction parameters (e.g., stoichiometry, solvent purity) across independent labs .
- By-Product Analysis : Use LC-MS or GC-MS to identify impurities (e.g., over-reduced spirocyclic intermediates or unreacted carbamate reagents) .
- Data Normalization : Compare yields under standardized conditions (e.g., inert atmosphere, controlled humidity) to minimize environmental variability .
Safety and Stability Considerations
Q. What safety protocols are critical when handling tert-Butyl N-{1,8-dioxaspiro[4.5]decan-3-yl}-N-methylcarbamate in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions .
- Respiratory Protection : For powder handling, use NIOSH-approved N95 masks or equivalent to prevent inhalation .
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous washdowns to prevent environmental contamination .
Q. What storage conditions ensure the long-term stability of this compound?
- Methodological Answer :
- Temperature : Store at 0–6°C in airtight containers to prevent hydrolysis of the carbamate group .
- Desiccants : Include silica gel packs to mitigate moisture-induced degradation .
- Light Sensitivity : Use amber glass vials to protect against UV-induced decomposition .
Data Analysis and Application
Q. How can researchers reconcile discrepancies in biological activity data for derivatives of this compound?
- Methodological Answer :
- Dose-Response Curves : Standardize assays (e.g., IC₅₀ measurements) across multiple cell lines to control for variability .
- Metabolic Stability Tests : Use liver microsome assays to differentiate intrinsic activity from pharmacokinetic effects .
- Statistical Validation : Apply ANOVA or t-tests to confirm significance of observed differences in activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
